N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid
Description
N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group and a 4-(methoxymethyl)piperidin-1-yl moiety. The compound is likely formulated as an oxalic acid salt to enhance solubility or stability. Its structure combines a halogenated aromatic ring with a substituted piperidine, a design common in bioactive molecules targeting neurological or enzymatic pathways.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.C2H2O4/c1-20-11-12-5-7-18(8-6-12)10-15(19)17-14-4-2-3-13(16)9-14;3-1(4)2(5)6/h2-4,9,12H,5-8,10-11H2,1H3,(H,17,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSHANFAAEBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a core acetamide scaffold with multiple derivatives reported in the evidence. Key comparisons include:
Piperidine/Piperazine Derivatives
- Compound 12 (): N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride. Difference: Replaces the 4-(methoxymethyl)piperidine with a 4-methylpiperazine.
- Compound : N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide.
Substituent Variations on the Aromatic Ring
- Compound 74: (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide. Difference: Replaces the piperidine moiety with a thiazolidinedione ring. Impact: The thiazolidinedione core confers anti-inflammatory activity (IC₅₀ = 25.2 µM for NO inhibition), whereas the target compound’s piperidine group may favor anticonvulsant or antiviral effects .
Physicochemical Properties
Anticonvulsant Potential
- Compound 13 (): N-(3-Chlorophenyl)-2-morpholinoacetamide monohydrochloride showed anticonvulsant activity in rodent models. The target compound’s piperidine group may offer similar efficacy with improved pharmacokinetics .
Anti-inflammatory Activity
- Compounds: Methoxymethyl-containing thiazolidinediones inhibit NO production (IC₅₀ = 45.6 µM). The target compound’s methoxymethyl group could similarly modulate inflammatory pathways .
Antiviral Interactions
Key Research Findings
- Piperidine vs. Piperazine : Piperidine derivatives generally exhibit higher metabolic stability than piperazine analogs due to reduced nitrogen basicity .
- Methoxymethyl Group : This substituent balances lipophilicity and solubility, as seen in ’s methoxymethyl-tetrahydropyrimidine derivatives, which showed improved bioavailability .
- Oxalic Acid Salt : Likely enhances solubility compared to hydrochloride salts (e.g., Compound 12), critical for oral administration .
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